Cas no 1356818-97-7 (2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide)

2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide structure
1356818-97-7 structure
商品名:2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide
CAS番号:1356818-97-7
MF:C18H19N3O2
メガワット:309.362364053726
CID:6312891
PubChem ID:56804941

2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • 2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide
    • EN300-26588431
    • Z1174751713
    • 1356818-97-7
    • (Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide
    • インチ: 1S/C18H19N3O2/c1-13-9-14(6-7-17(13)21(2)3)12-20-18(22)15(11-19)10-16-5-4-8-23-16/h4-10H,12H2,1-3H3,(H,20,22)/b15-10-
    • InChIKey: NCFQSDKRYMDIRN-GDNBJRDFSA-N
    • ほほえんだ: O=C(/C(/C#N)=C\C1=CC=CO1)NCC1C=CC(=C(C)C=1)N(C)C

計算された属性

  • せいみつぶんしりょう: 309.147726857g/mol
  • どういたいしつりょう: 309.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 492
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 69.3Ų

2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26588431-0.05g
2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide
1356818-97-7 95.0%
0.05g
$246.0 2025-03-20

2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide 関連文献

2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamideに関する追加情報

Recent Advances in the Study of 2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide (CAS: 1356818-97-7)

The compound 2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide (CAS: 1356818-97-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyano group, a furan ring, and a dimethylamino-substituted phenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.

One of the key areas of research has been the synthesis and optimization of 1356818-97-7. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making it more feasible for large-scale production. The researchers employed a multi-step process involving a Knoevenagel condensation followed by an amide coupling reaction, which proved to be highly efficient. This advancement is critical for further preclinical and clinical studies.

In terms of biological activity, 1356818-97-7 has demonstrated potent inhibitory effects on specific protein kinases involved in inflammatory pathways. A recent in vitro study revealed that the compound selectively targets the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The IC50 values were reported to be in the low micromolar range, suggesting high efficacy. These findings were further supported by molecular docking studies, which highlighted the compound's strong binding affinity to the kinase domain.

Another significant development is the exploration of 1356818-97-7 as a potential anticancer agent. Research conducted at a leading oncology institute showed that the compound induces apoptosis in cancer cell lines by modulating the expression of pro-apoptotic proteins. Notably, it exhibited minimal cytotoxicity against normal cells, indicating a favorable safety profile. These results were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023, sparking interest in further translational studies.

Despite these promising findings, challenges remain in the development of 1356818-97-7 as a therapeutic agent. Pharmacokinetic studies have indicated that the compound has moderate bioavailability, necessitating formulation improvements to enhance its absorption and distribution. Additionally, more extensive toxicology studies are required to fully assess its safety in vivo. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.

In conclusion, 2-cyano-N-{[4-(dimethylamino)-3-methylphenyl]methyl}-3-(furan-2-yl)prop-2-enamide (CAS: 1356818-97-7) represents a promising candidate for drug development, with demonstrated efficacy in targeting key biological pathways. Ongoing research aims to optimize its pharmacological properties and expand its therapeutic applications. The compound's unique chemical structure and biological activity make it a valuable subject for future studies in chemical biology and medicinal chemistry.

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